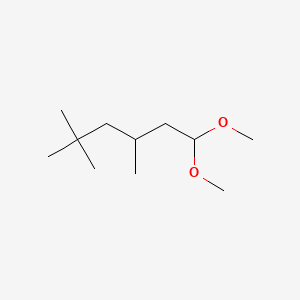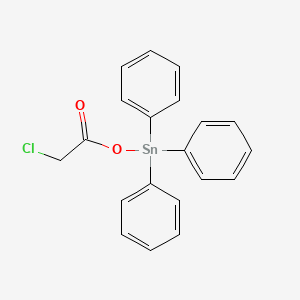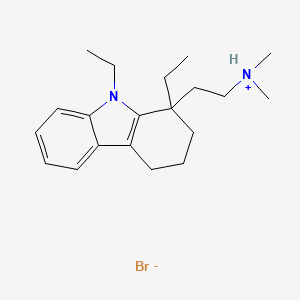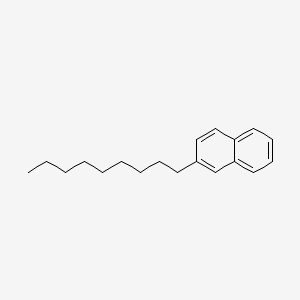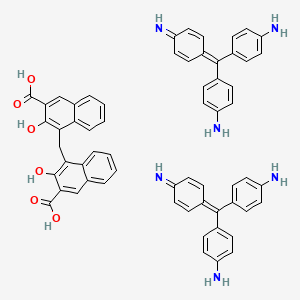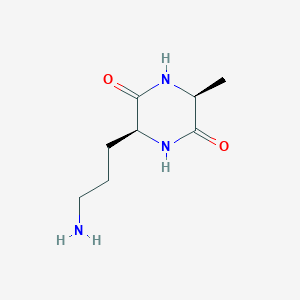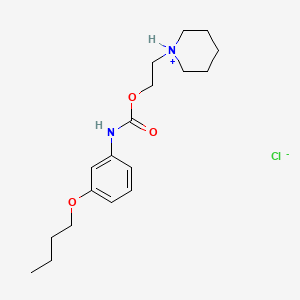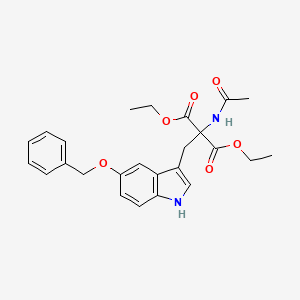![molecular formula C4H2N6 B13764173 Pyrimido[4,5-E][1,2,3,4]tetrazine CAS No. 6133-70-6](/img/structure/B13764173.png)
Pyrimido[4,5-E][1,2,3,4]tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) is a heterocyclic compound that belongs to the class of tetrazines. Tetrazines are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) consists of a fused pyrimidine and tetrazine ring system, which imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a tetrazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile. The choice of reagents and conditions can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent product quality. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often leading to the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of alkylated or acylated products .
Applications De Recherche Scientifique
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Medicine: Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) derivatives have been investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: In materials science, the compound is used in the design of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrimido[5,4-d]pyrimidine: Another closely related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
6133-70-6 |
|---|---|
Formule moléculaire |
C4H2N6 |
Poids moléculaire |
134.10 g/mol |
Nom IUPAC |
pyrimido[4,5-e]tetrazine |
InChI |
InChI=1S/C4H2N6/c1-3-4(6-2-5-1)8-10-9-7-3/h1-2H |
Clé InChI |
ILIXZDAXEYSHAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


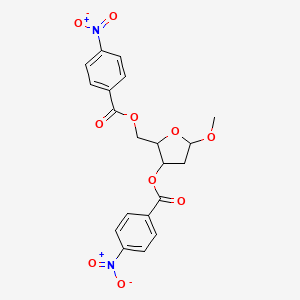

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)

